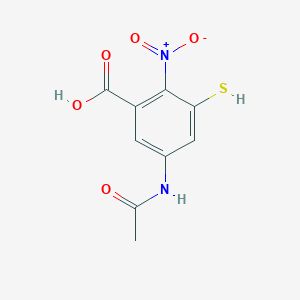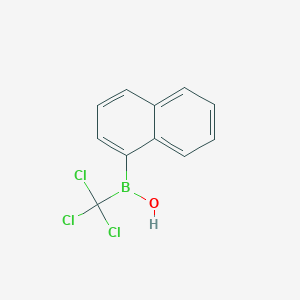
Naphthalen-1-yl(trichloromethyl)borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalen-1-yl(trichloromethyl)borinic acid is a chemical compound that belongs to the class of boronic acids It is characterized by the presence of a naphthalene ring attached to a borinic acid group with a trichloromethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-1-yl(trichloromethyl)borinic acid typically involves the reaction of naphthalene derivatives with boron trichloride and subsequent hydrolysis. One common method includes the reaction of naphthylmagnesium bromide with tri(isobutyl)borate, followed by hydrolysis to yield the desired borinic acid . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalen-1-yl(trichloromethyl)borinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.
Substitution: The trichloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various functionalized naphthalene derivatives.
Applications De Recherche Scientifique
Naphthalen-1-yl(trichloromethyl)borinic acid has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism of action of naphthalen-1-yl(trichloromethyl)borinic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The pathways involved include the formation of boronate esters and the modulation of enzyme activities through covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-1-ylboronic acid: Similar in structure but lacks the trichloromethyl group.
Phenylboronic acid: Contains a phenyl group instead of a naphthalene ring.
Trichloromethylboronic acid: Lacks the naphthalene ring but contains the trichloromethyl group.
Uniqueness
Naphthalen-1-yl(trichloromethyl)borinic acid is unique due to the combination of the naphthalene ring and the trichloromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
62981-92-4 |
|---|---|
Formule moléculaire |
C11H8BCl3O |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
naphthalen-1-yl(trichloromethyl)borinic acid |
InChI |
InChI=1S/C11H8BCl3O/c13-11(14,15)12(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,16H |
Clé InChI |
JYYXPLWXRDHJAJ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=CC2=CC=CC=C12)(C(Cl)(Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(E)-Benzylideneamino]ethyl}cycloheptanimine](/img/structure/B14516785.png)

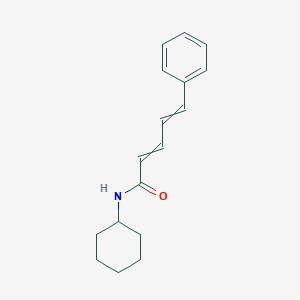
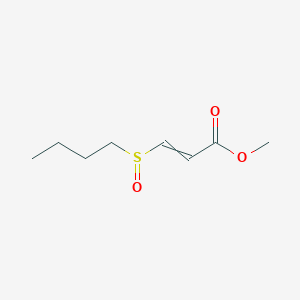

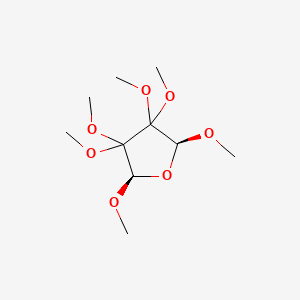
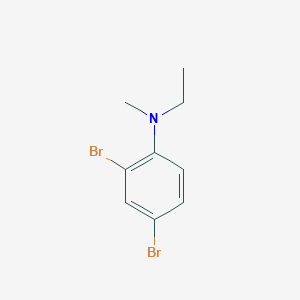
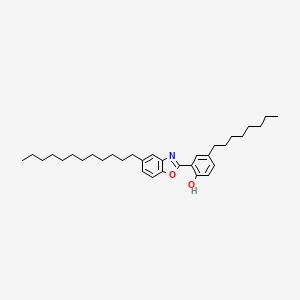

![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)
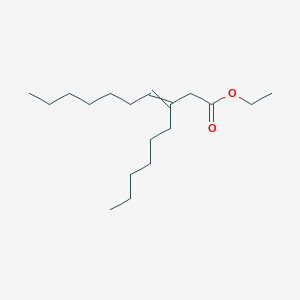

![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)
